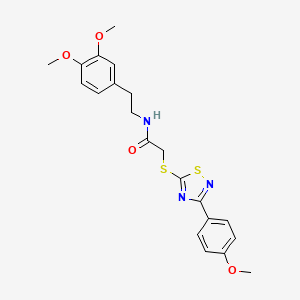

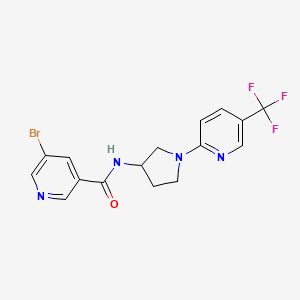

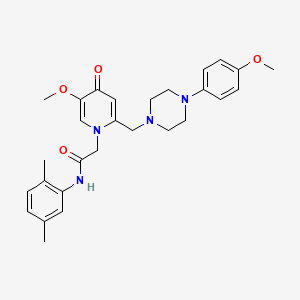

![molecular formula C11H11F3O2 B2750753 (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid CAS No. 60820-13-5](/img/structure/B2750753.png)

(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-3-[4-(Trifluoromethyl)phenyl]butyric acid” is a chemical compound that contains a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound is related to 4-(Trifluoromethyl)phenylboronic Acid, which has a molecular formula of C7H6BF3O2 and a molecular weight of 189.93 .

Synthesis Analysis

The synthesis of “®-3-[4-(Trifluoromethyl)phenyl]butyric acid” and related compounds often involves trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . This process is significant in the synthesis of pharmaceuticals and agrochemicals .Molecular Structure Analysis

The molecular structure of related compounds like 4-(Trifluoromethyl)phenylboronic Acid consists of a phenyl ring (C6H5-) substituted with a trifluoromethyl group (-CF3) and a boronic acid group (-B(OH)2) .Chemical Reactions Analysis

The trifluoromethyl group in “®-3-[4-(Trifluoromethyl)phenyl]butyric acid” can undergo various chemical reactions. Recent advances in trifluoromethylation involve the creation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

Related compounds like 4-(Trifluoromethyl)phenylboronic Acid are solid at 20 degrees Celsius, have a melting point of 250 °C, and are soluble in methanol .科学的研究の応用

Chemical Chaperones in Diabetes Research

Chemical chaperones, including compounds structurally related to (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid, have demonstrated potential in reducing endoplasmic reticulum (ER) stress, which is a significant factor in obesity, insulin resistance, and type 2 diabetes. Research indicates that these compounds can normalize hyperglycemia, restore systemic insulin sensitivity, resolve fatty liver disease, and enhance insulin action in liver, muscle, and adipose tissues, suggesting a potent therapeutic application in the treatment of type 2 diabetes (Özcan et al., 2006).

Synthesis of Optically Active Compounds

This compound serves as a key intermediate in the synthesis of optically active compounds. For example, R-2-hydroxy-4-phenyl ethyl butyrate, an important intermediate of an angiotensin-converting enzyme inhibitor, was synthesized from DL-malic acid using a series of reactions including enzyme activity, resolution, and esterification. This study offers a practical method for the industrial production of medically significant compounds (Li, 2003).

Advances in Organic Synthesis

Research into 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, prepared from compounds closely related to this compound, has expanded the toolkit available for the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. These compounds are crucial for developing materials with enhanced electronic properties, indicating significant implications for materials science and organic electronics (Volle & Schlosser, 2002).

Coordination Chemistry for Magnetic Materials

In coordination chemistry, compounds structurally similar to this compound are used to synthesize coordination complexes with paramagnetic transition metal dications. These complexes exhibit intriguing magnetic properties, such as antiferromagnetic exchange and thermally induced spin state conversion, with potential applications in the development of magnetic materials and molecular magnets (Baskett et al., 2005).

Catalysis and Chemical Transformations

The ortho-substituent effect on catalysts derived from structures related to this compound has been studied for its impact on the dehydrative condensation between carboxylic acids and amines. This research contributes to the field of catalysis, offering insights into the development of more efficient catalysts for peptide synthesis and other chemical transformations (Wang, Lu, & Ishihara, 2018).

作用機序

Target of Action

Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl-containing compounds can form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction .

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

It’s known that trifluoromethyl-containing compounds can have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Action Environment

It’s known that the trifluoromethylation process can be influenced by visible light irradiation .

特性

IUPAC Name |

(3R)-3-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJWDXJWTSIGMD-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

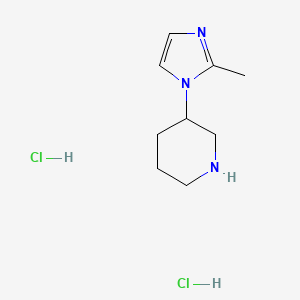

![8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2750672.png)

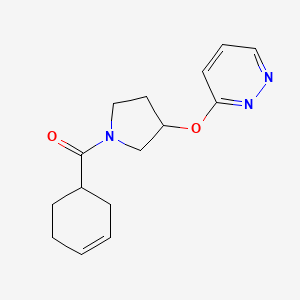

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2750674.png)

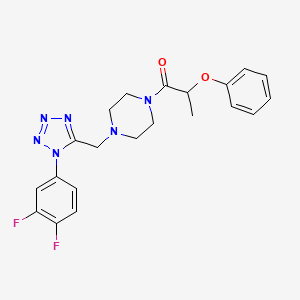

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)

![[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride](/img/structure/B2750686.png)

![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)